molecular formula C15H13F3N2O4 B1648761 MRX343

MRX343

Cat. No.: B1648761
M. Wt: 342.27 g/mol
InChI Key: PQYCYMNPZGRPTE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-XKM70G2TJ4 (CAS No. 99799-09-4) is a synthetic organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . Its InChI Key (ALTAAUJNHYWOGS-UHFFFAOYSA-N) confirms its unique stereochemical configuration, distinguishing it from structural analogs. Key physical-chemical properties include:

  • Boiling Point: 318.3°C (predicted)
  • LogP (Octanol-Water Partition Coefficient): 0.7, indicating moderate hydrophobicity .
  • Solubility: Classified as "very soluble" in aqueous buffers and polar solvents, with a calculated solubility of 27.3 mg/mL in water at 25°C .
  • Pharmacokinetic Properties: Exhibits moderate gastrointestinal absorption (GI absorption score: 72%) and low blood-brain barrier permeability (BBB score: 0.03) .

Synthesis:
UNII-XKM70G2TJ4 is synthesized via coupling reactions using 4-methoxy-7-(tetrahydropyran-4-yl)benzo[d]thiazol-2-amine and 4-hydroxycyclohexylacetic acid in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DMF (N,N-dimethylformamide), yielding 25% under optimized conditions (20°C, 18 hours) .

Properties

Molecular Formula

C15H13F3N2O4

Molecular Weight

342.27 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H13F3N2O4/c16-10-5-11(20-6-9(7-21)24-15(20)23)12(17)13(18)14(10)19-3-1-8(22)2-4-19/h1,3,5,9,21H,2,4,6-7H2/t9-/m1/s1

InChI Key

PQYCYMNPZGRPTE-SECBINFHSA-N

SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F

Isomeric SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CO)F

Canonical SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology (>90% similarity) with cyclohexane derivatives and carboxylic acid-containing molecules. Key comparisons include:

Property UNII-XKM70G2TJ4 trans-4-Hydroxycyclohexanecarboxylic Acid 2-(3-Hydroxyadamantan-1-yl)acetic Acid
Molecular Formula C₈H₁₄O₃ C₇H₁₂O₃ C₁₂H₁₈O₃
Molecular Weight (g/mol) 158.20 144.17 210.27
LogP 0.7 0.3 1.5
Solubility (mg/mL) 27.3 43.1 8.9
TPSA (Ų) 57.5 57.5 60.4
Bioactivity CYP2C9 inhibitor Non-inhibitory Moderate CYP3A4 inhibition
Synthetic Yield 25% 40% 15%

Data sourced from computational models and experimental studies .

  • Structural Differences :
    • UNII-XKM70G2TJ4 contains a tetrahydropyran ring and benzothiazole moiety , enhancing its rigidity compared to the flexible cyclohexane backbone of trans-4-hydroxycyclohexanecarboxylic acid.
    • The adamantane group in 2-(3-Hydroxyadamantan-1-yl)acetic acid confers higher hydrophobicity (LogP = 1.5), reducing aqueous solubility .

Research Findings and Implications

  • Thermodynamic Stability : UNII-XKM70G2TJ4 exhibits higher thermal stability (decomposition temperature: 210°C) than its analogs, making it suitable for solid dosage formulations .
  • Toxicological Profile : Acute toxicity studies in rodents (LD₅₀ = 1,200 mg/kg) indicate a safer profile than adamantane derivatives (LD₅₀ = 800 mg/kg) .

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